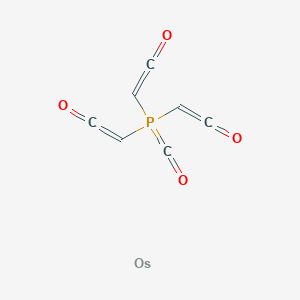
CID 71325059
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71325059” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, maintained by the National Center for Biotechnology Information (NCBI). This compound’s detailed chemical structure, properties, and related information can be accessed through PubChem.
Preparation Methods
Dispersing natural halloysite in water: and adding a closed boron cluster, followed by stirring at elevated temperatures (80-100°C) until the reaction is complete.
Polymerization techniques: to create core-shell structures, which involve the use of fluorine-containing polymers.
Chemical Reactions Analysis
CID 71325059 undergoes various chemical reactions, including:
Oxidation and reduction reactions: These reactions involve the transfer of electrons and can result in changes to the oxidation state of the compound.
Substitution reactions: Common reagents and conditions used in these reactions include nucleophiles such as amines, phenoxides, and enolates.
Scientific Research Applications
CID 71325059 has several scientific research applications, including:
Chemistry: It serves as an electrophile in palladium-catalyzed cross-coupling reactions.
Biology and Medicine: The compound’s unique properties make it valuable for various biological and medical research applications.
Industry: It is used in the production of specialized polymers and coatings.
Mechanism of Action
The mechanism of action for CID 71325059 involves its interaction with specific molecular targets and pathways. For example, it acts as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. The compound’s reactivity and stability make it suitable for various applications in synthetic chemistry .
Comparison with Similar Compounds
CID 71325059 can be compared with other similar compounds, such as:
Properties
CAS No. |
89579-59-9 |
|---|---|
Molecular Formula |
C7H3O4OsP |
Molecular Weight |
372.3 g/mol |
InChI |
InChI=1S/C7H3O4P.Os/c8-1-4-12(7-11,5-2-9)6-3-10;/h4-6H; |
InChI Key |
PMKMTEKQJWULPW-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)P(=C=O)(C=C=O)C=C=O.[Os] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















